molecular formula C13H14O B095420 3,5-Hexadien-2-one, 3-methyl-6-phenyl- CAS No. 19520-38-8

3,5-Hexadien-2-one, 3-methyl-6-phenyl-

Cat. No. B095420
CAS RN: 19520-38-8
M. Wt: 186.25 g/mol
InChI Key: CGIJXXFGNLODHX-JMQWPVDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Hexadien-2-one, 3-methyl-6-phenyl- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied.

Mechanism Of Action

The mechanism of action of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- is not fully understood. However, it has been suggested that this compound may act as an electrophile, reacting with nucleophiles such as thiols and amines. It has also been suggested that this compound may have antioxidant properties, protecting cells from oxidative damage.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3,5-Hexadien-2-one, 3-methyl-6-phenyl- in lab experiments is its ease of synthesis. This compound can be synthesized using different methods, providing researchers with flexibility in their experimental design. However, one of the limitations of using this compound is its potential toxicity. This compound can react with nucleophiles, which may lead to the formation of toxic byproducts.

Future Directions

There are several future directions for the study of 3,5-Hexadien-2-one, 3-methyl-6-phenyl-. One direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Another direction is the study of this compound's mechanism of action, which may lead to the development of new drugs and materials. Additionally, the study of this compound's toxicity and potential side effects may lead to the development of safer experimental protocols.

Synthesis Methods

The synthesis of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- can be achieved using different methods, including the Claisen-Schmidt condensation reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form the α,β-unsaturated ketone. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction of an aldehyde or ketone with a phosphonate ester to form an α,β-unsaturated ketone.

Scientific Research Applications

3,5-Hexadien-2-one, 3-methyl-6-phenyl- has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound has been used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals. It has also been used as a starting material for the synthesis of new materials, such as polymers and dendrimers.

properties

CAS RN

19520-38-8

Product Name

3,5-Hexadien-2-one, 3-methyl-6-phenyl-

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-methyl-6-phenylhexa-3,5-dien-2-one

InChI

InChI=1S/C13H14O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-10H,1-2H3

InChI Key

CGIJXXFGNLODHX-JMQWPVDRSA-N

Isomeric SMILES

C/C(=C\C=C\C1=CC=CC=C1)/C(=O)C

SMILES

CC(=CC=CC1=CC=CC=C1)C(=O)C

Canonical SMILES

CC(=CC=CC1=CC=CC=C1)C(=O)C

Other CAS RN

19520-38-8

Origin of Product

United States

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